

Technical Support Center: Ceftriaxone Sodium Salt Aqueous Solution Stability

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Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15125923

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This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of **Ceftriaxone sodium salt** in aqueous solutions.

Troubleshooting Guides

Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution

Possible Cause: This often indicates chemical degradation of the Ceftriaxone molecule, which can be accelerated by several factors.

Troubleshooting Steps:

- **Verify pH of the Solution:** Ceftriaxone is most stable in a slightly acidic to neutral pH range. The ideal pH for stability in aqueous solution is around 6.0-7.5.^{[1][2]} Degradation occurs more rapidly at lower or higher pH levels.^[1]
 - **Recommendation:** Use a calibrated pH meter to check the pH of your solution. If necessary, adjust the pH using a suitable buffer system (e.g., phosphate buffer). A 0.1 M phosphate buffer at pH 6.0 has been shown to increase stability.^{[3][4]}
- **Assess Storage Temperature:** Higher temperatures significantly accelerate the degradation of Ceftriaxone.^{[1][5]}

- Recommendation: Store aqueous solutions of Ceftriaxone at refrigerated (2-8°C) or frozen (-20°C) temperatures.[5] Solutions are significantly more stable at lower temperatures.[5][6]
- Evaluate Light Exposure: Ceftriaxone solutions can be sensitive to light.
 - Recommendation: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[5] While some studies suggest stability for a few days at room temperature in the presence or absence of light, protection from light is a good laboratory practice to minimize all potential degradation pathways.[1]
- Check for Contaminants: The presence of oxidizing agents or metal ions can catalyze degradation.
 - Recommendation: Use high-purity water (e.g., water for injection, HPLC-grade water) and ensure all glassware is thoroughly cleaned.

Issue 2: Precipitation or Cloudiness in the Solution

Possible Cause: Precipitation can occur due to the formation of insoluble degradation products, interactions with incompatible diluents, or exceeding the solubility limit at a given temperature.

Troubleshooting Steps:

- Review the Diluent Composition: Ceftriaxone is incompatible with calcium-containing solutions, such as Ringer's lactate, as it can form a precipitate.[7][8]
 - Recommendation: Use compatible diluents such as sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water.[6][8][9]
- Consider the Concentration: Highly concentrated solutions may be more prone to precipitation, especially at lower temperatures.
 - Recommendation: If a high concentration is not essential for your experiment, consider using a more dilute solution. Studies have shown that the stability of Ceftriaxone can be concentration-dependent.[6][10]

- **Verify Storage Conditions:** If the solution was frozen, ensure it has been thawed properly at room temperature and not refrozen.[\[11\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ceftriaxone in an aqueous solution?

A1: The degradation of Ceftriaxone in aqueous solutions is complex and involves several pathways. The most significant is the hydrolysis of the β -lactam ring, which is the core structural feature responsible for its antibacterial activity.[\[6\]](#) Other degradation processes include the cleavage of the C-3 side chain, epimerization at C-7, and the formation of various isomers and degradation products like 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine.[\[12\]](#)

Q2: How does pH affect the stability of Ceftriaxone solutions?

A2: The stability of Ceftriaxone is highly pH-dependent. The optimal pH for stability is generally reported to be in the range of 6.0 to 7.5.[\[1\]](#)[\[2\]](#)[\[13\]](#) Both acidic and basic conditions accelerate the degradation process, particularly the hydrolysis of the β -lactam ring.[\[12\]](#)[\[14\]](#)

Q3: What is the recommended storage temperature for aqueous solutions of Ceftriaxone?

A3: To minimize degradation, aqueous solutions of Ceftriaxone should be stored at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended.[\[5\]](#)[\[6\]](#) For long-term storage, freezing at -20°C or below is advisable, as it significantly slows down the degradation kinetics.[\[3\]](#)[\[5\]](#)

Q4: Can I use any buffer to adjust the pH of my Ceftriaxone solution?

A4: While adjusting the pH is crucial, the choice of buffer is also important. Phosphate and borate buffers have been noted to potentially catalyze the hydrolysis of Ceftriaxone.[\[12\]](#) However, a 0.1 M phosphate buffer at pH 6.0 has been shown to improve stability compared to unbuffered solutions.[\[2\]](#)[\[3\]](#)[\[4\]](#) It is recommended to use the lowest possible buffer concentration that can maintain the desired pH.

Q5: Are there any known incompatible excipients or solutions?

A5: Yes, Ceftriaxone is incompatible with calcium-containing solutions (e.g., Ringer's solution, Hartmann's solution) as this can lead to the formation of a precipitate.[7][8] It is also incompatible with vancomycin, fluconazole, and aminoglycosides in the same solution.[8]

Data Presentation

Table 1: Stability of Ceftriaxone Sodium in Aqueous Solutions at Various Temperatures

Temperature	Stability (Time to reach 90% of initial concentration)	Reference
23 ± 2°C (Room Temperature)	At least 4 days	[5]
8 ± 1°C (Refrigerated)	At least 41 days	[5]
-20°C (Frozen)	Concentration remained >90% for at least 76 days	[5]
37°C	~10% degradation after 6 hours at pH 7.5	[1]

Table 2: Influence of Diluent on Ceftriaxone Sodium Stability (100mg/mL)

Diluent	Stability at 25°C	Stability at 4°C	Reference
Sterile Water for Injection	3 days	10 days	[6]
Dextrose 5%	3 days	10 days	[6]
Lidocaine 1%	-	9 days	[6]
Lidocaine 2%	8 hours	8 days	[6]

Experimental Protocols

Protocol: Stability Indicating HPLC Method for Ceftriaxone Sodium

This protocol outlines a general method for assessing the stability of Ceftriaxone in aqueous solutions. It is based on common practices reported in the literature and should be optimized for your specific instrumentation and experimental conditions.

1. Materials and Reagents:

- Ceftriaxone Sodium reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Disodium hydrogen phosphate (analytical grade)
- Tetrabutylammonium bromide (optional, as an ion-pairing agent)
- Water (HPLC grade)
- Hydrochloric acid and Sodium hydroxide (for forced degradation studies)

2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Analytical balance
- pH meter
- Sonicator
- Membrane filters (0.45 μ m)

3. Chromatographic Conditions (Example):

- Mobile Phase: A mixture of a phosphate buffer and an organic modifier. An example is a mixture of methanol, potassium phosphate buffer (pH 7.0), and triethylamine (23:77:0.2 v/v/v).[15] Another mobile phase consists of acetonitrile, 0.1M phosphate buffer (pH 7.4), and tetrabutylammonium bromide in water.[2][5]
- Flow Rate: 1.0 - 1.5 mL/min
- Detection Wavelength: 241 nm or 260 nm[5]
- Injection Volume: 20 µL
- Column Temperature: Ambient or controlled at 35°C

4. Preparation of Solutions:

- Standard Stock Solution: Accurately weigh and dissolve Ceftriaxone Sodium reference standard in the mobile phase or water to obtain a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).
- Sample Preparation: Dilute the Ceftriaxone solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.

5. Forced Degradation Studies (for method validation):

- Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat (e.g., 60°C for 5 minutes). Neutralize before injection.[5]
- Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat (e.g., 60°C for 5 minutes). Neutralize before injection.[5]
- Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-5%) at room temperature for a specified time.[16][17]
- Thermal Degradation: Expose the drug solution to dry heat (e.g., 60°C for 5 hours).[5]
- Photodegradation: Expose the drug solution to UV radiation for a specified duration.[5]

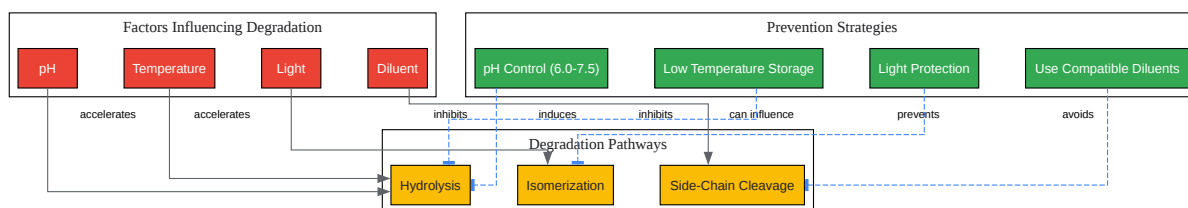
6. Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the working standard solutions to generate a calibration curve (peak area vs. concentration).
- Inject the prepared samples (including those from the stability and forced degradation studies).
- Determine the concentration of Ceftriaxone in the samples by interpolating their peak areas from the calibration curve.

7. Data Interpretation:

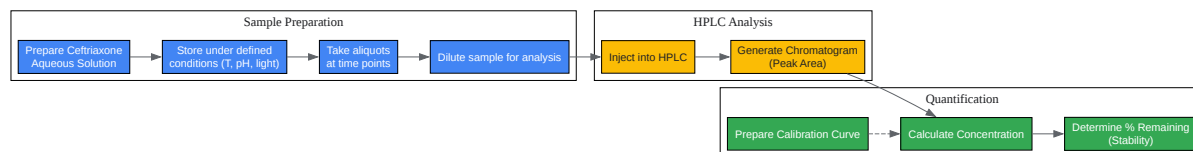
- The stability of the solution is determined by the percentage of the initial Ceftriaxone concentration remaining over time. A common threshold for stability is retaining at least 90% of the initial concentration.
- In the forced degradation studies, the method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations



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Caption: Factors, pathways, and prevention of Ceftriaxone degradation.



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Caption: Workflow for assessing Ceftriaxone solution stability via HPLC.

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